molecular formula C20H16N4OS B14006453 1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea CAS No. 832694-58-3

1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea

Cat. No.: B14006453
CAS No.: 832694-58-3
M. Wt: 360.4 g/mol
InChI Key: YQQLLLJHDXFGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea is a urea derivative featuring a thieno[3,2-c]pyridine scaffold substituted with an amino group at the 4-position.

Properties

CAS No.

832694-58-3

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

1-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]-3-phenylurea

InChI

InChI=1S/C20H16N4OS/c21-19-18-16(12-26-17(18)10-11-22-19)13-6-8-15(9-7-13)24-20(25)23-14-4-2-1-3-5-14/h1-12H,(H2,21,22)(H2,23,24,25)

InChI Key

YQQLLLJHDXFGPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea typically involves multiple steps. One common method includes the reaction of 4-aminothieno[3,2-c]pyridine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0°C to room temperature. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions are performed in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Feasibility: The iodinated analog () confirms the feasibility of modifying the thienopyridine core, though yields and purity for the target compound remain unverified.
  • Physicochemical Trends : Alkoxy substituents increase lipophilicity (), while halogens () and heterocycles () modulate electronic properties.

Biological Activity

1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hypoxia-inducible factor (HIF) modulation. This article explores its synthesis, biological mechanisms, and research findings regarding its activity.

Molecular Information:

PropertyValue
CAS Number 832694-60-7
Molecular Formula C22H18N4O2S
Molecular Weight 402.5 g/mol
IUPAC Name 1-(3-acetylphenyl)-3-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thienopyridine Core: Achieved through cyclization reactions.
  • Amino Group Introduction: This may involve nitration followed by reduction or direct amination.
  • Coupling with Acetylphenyl Isocyanate: The final step involves the reaction of the aminothienopyridine derivative with isocyanate under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in signaling pathways. It has been noted for its role as an inhibitor of HIF-1α, which is crucial in cellular responses to hypoxia.

In a study involving a series of phenylurea derivatives, it was found that certain compounds effectively inhibited HIF-1α accumulation under hypoxic conditions, demonstrating significant activity against hypoxia-induced transcriptional processes in HEK293 cells with an IC50 value of 7.2 µM . Additionally, these compounds suppressed the secretion of vascular endothelial growth factor (VEGF), a key player in angiogenesis, at an IC50 value of 15 µM .

Anticancer Properties

Research indicates that this compound may exert anticancer effects through:

  • Inhibition of Tumor Growth: By modulating HIF pathways and reducing VEGF secretion.
  • Induction of Apoptosis: Some derivatives have shown potential in triggering programmed cell death in cancer cells.

Case Studies

  • Study on HIF Inhibition:
    • A series of phenylurea derivatives were synthesized and tested for their ability to inhibit HIF activity.
    • Compound 2k demonstrated potent inhibition against HIF-1α in hypoxic conditions, suggesting that structural modifications can enhance biological efficacy.
  • In Vivo Studies:
    • Further investigations are required to assess the in vivo efficacy and safety profile of this compound, particularly its pharmacokinetics and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.